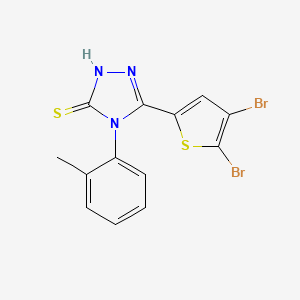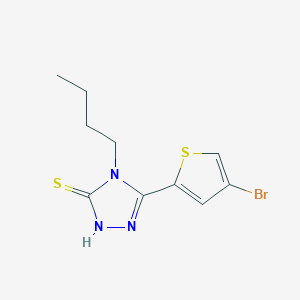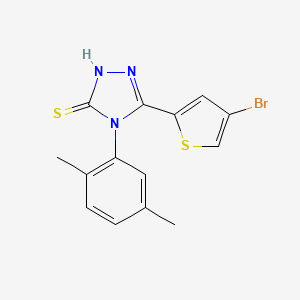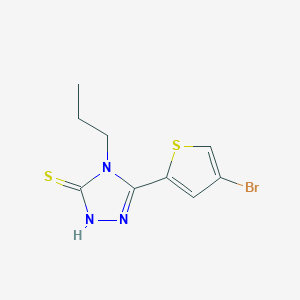
5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as DBTT, is a chemical compound with potential applications in scientific research. It is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities. DBTT has attracted attention due to its unique chemical structure and potential for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in various biological processes. For example, 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit a range of biochemical and physiological effects, including inhibition of inflammation, oxidative stress, and cancer cell growth. It has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In addition, 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a protective effect against various types of cellular damage, such as DNA damage and lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit a range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol-based therapeutics for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and its interactions with specific biological targets. Finally, the synthesis of novel derivatives of 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol may lead to compounds with improved biological activity and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. 5-(4,5-dibromo-2-thienyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been used as a tool in biochemical and physiological research, due to its ability to interact with specific biological targets.
Eigenschaften
IUPAC Name |
3-(4,5-dibromothiophen-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3S2/c1-7-4-2-3-5-9(7)18-12(16-17-13(18)19)10-6-8(14)11(15)20-10/h2-6H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYXGKENSNIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=C(S3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4364704.png)
![5-cyclopropyl-4-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4364717.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4364726.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4364732.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4364736.png)





![4-({3-[5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]benzyl}oxy)benzonitrile](/img/structure/B4364783.png)
![3-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide](/img/structure/B4364794.png)
![3-[(2-bromophenoxy)methyl]-4-methoxy-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B4364800.png)
![4-cyclopropyl-6-(difluoromethyl)-3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4364802.png)